Milataxel - 393101-41-2

Milataxel

Catalog Number: EVT-287888
CAS Number: 393101-41-2
Molecular Formula: C44H55NO16
Molecular Weight: 853.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milataxel is an orally bioavailable taxane with potential antineoplastic activity. Upon oral administration, milataxel and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, milataxel appears to be a poor substrate for the multidrug resistance (MDR) membrane-associated P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

Milataxel is classified as an antineoplastic agent, specifically within the taxane family. Its structure is designed to maintain the core pharmacophore of paclitaxel while incorporating modifications intended to improve its pharmacokinetic profile and therapeutic index. The compound is synthesized through various methods that include total synthesis and semi-synthesis from natural sources .

Synthesis Analysis

Methods and Technical Details

The synthesis of milataxel can be approached through several methods:

  1. Total Synthesis: This method involves constructing the entire molecular framework from simpler organic compounds. The total synthesis of milataxel includes multiple steps, often requiring complex reaction conditions and expensive reagents.
  2. Semi-Synthesis: This approach starts with a naturally occurring precursor, such as paclitaxel or other taxanes, and modifies it chemically to produce milataxel. This method can be more efficient and cost-effective than total synthesis.
  3. Biosynthetic Approaches: Utilizing microbial systems or plant cell cultures can also yield milataxel through biotransformation processes, which may offer a more sustainable production route .
Molecular Structure Analysis

Structure and Data

Milataxel retains the tetracyclic core structure characteristic of taxanes, which includes rings A, B, C, and D. The molecular formula for milataxel is C₃₃H₄₃N₃O₇S, and its structure features several functional groups that enhance its solubility and biological activity. Key structural elements include:

  • A ring: Cyclohexene
  • B ring: Cyclooctane
  • C ring: Cyclohexane
  • D ring: Oxetane
  • Side chains: Various functional groups that contribute to its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Milataxel undergoes various chemical reactions typical of taxanes, including:

  • Acylation: Modifications at hydroxyl groups to enhance lipophilicity.
  • N-acylation: Introduction of amide functionalities that may improve binding affinity to target proteins.
  • Hydrolysis: Reactions involving water that can affect stability and bioavailability.

These reactions are critical for optimizing milataxel's pharmacological properties and ensuring effective delivery in therapeutic contexts .

Mechanism of Action

Process and Data

Milataxel exerts its anticancer effects primarily through the stabilization of microtubules during cell division. By binding to the β-subunit of tubulin, it prevents the depolymerization of microtubules, thereby inhibiting mitosis and promoting apoptosis in cancer cells. This mechanism is similar to that of paclitaxel but may exhibit enhanced potency due to structural modifications that improve binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 569 g/mol
  • Solubility: Milataxel shows improved solubility profiles compared to traditional taxanes, facilitating intravenous administration.

Chemical Properties

  • Stability: Milataxel demonstrates stability under physiological conditions but may be susceptible to hydrolysis in aqueous environments.
  • Reactivity: The functional groups present allow for further chemical modifications, which can be exploited for developing new derivatives with enhanced activity or reduced toxicity .
Applications

Scientific Uses

Milataxel is primarily investigated for its potential use in oncology, particularly for treating cancers resistant to conventional therapies. Clinical studies have explored its efficacy in colorectal cancer and other malignancies where traditional taxanes have shown limited effectiveness. Additionally, ongoing research aims to evaluate its use in combination therapies with other anticancer agents .

Chemical Characterization and Synthesis of Milataxel

Structural Elucidation and IUPAC Nomenclature

Milataxel (designated as MAC-321 or TL-139) is a semi-synthetic taxane analogue derived from the paclitaxel structural scaffold. Its IUPAC name is systematically defined as:(2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3R)-3-(2-furyl)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(propionyloxy)-5,20-epoxytax-11-en-2-yl benzoate [1]. This nomenclature adheres to IUPAC conventions for polycyclic organic molecules, specifying stereochemistry at eight chiral centers (C2, C5, C7, C10, C13, C2', C3') and functional group prioritization [9].

The molecular formula is C₄₄H₅₅NO₁₆ (molar mass: 853.905 g/mol), featuring a conserved taxane core with a baccatin III-derived structure. Key modifications include:

  • A furan-containing side chain at C13 (contrasting with paclitaxel’s benzamide group)
  • A tert-butoxycarbonyl (Boc)-protected amine in the C13 side chain
  • Ester modifications at C7 (propionyl) and C10 (acetyl) [1]

These structural alterations were engineered to enhance metabolic stability and tubulin binding affinity while circumventing multidrug resistance mechanisms.

Comparative Analysis of Taxane Analogues: Milataxel vs. Paclitaxel/Docetaxel

Milataxel demonstrates distinct biochemical advantages over classical taxanes due to targeted molecular refinements:

Table 1: Structural and Functional Comparison of Taxanes

FeaturePaclitaxelDocetaxelMilataxel
C13 Side ChainBenzamidetert-butyl carbamateFuran + Boc-amine
C7 ModificationPhenylisoserineHydroxylPropionyl ester
Tubulin Binding AffinityReference (1×)2× higher than paclitaxel [2]>2× higher than paclitaxel [1]
Cellular RetentionModerateHigh [10]Highest [1]
Schedule DependenceProlonged infusion requiredSchedule-independent [2]Presumed independent

Preclinically, Milataxel exhibits superior cytotoxicity in cell lines resistant to paclitaxel/docetaxel, with IC₅₀ values 2–10× lower than paclitaxel in multidrug-resistant models [1]. In vivo studies show Milataxel achieves tumor growth inhibition at lower doses than paclitaxel in xenograft models, attributed to:

  • Enhanced cellular uptake and prolonged intracellular retention
  • Resistance to P-glycoprotein (P-gp)-mediated efflux
  • Greater induction of apoptosis via Bcl-2 phosphorylation [1] [2]

Unlike docetaxel—which shows superior clinical efficacy in metastatic breast cancer (median OS: 15.4 vs. 12.7 months; HR=1.41; p=0.03) [6] [10]—Milataxel’s clinical potential remains under investigation, though its preclinical profile suggests advantages in overcoming taxane resistance.

Synthetic Pathways and Optimization Strategies

Milataxel’s synthesis follows a semi-synthetic approach starting from natural taxane precursors, but faces challenges in:

  • Stereoselective installation of the furan-Boc-amine side chain at C13
  • Regioselective acylation at C7 and C10 without protecting group interference
  • Purification complexities due to structural similarity to byproducts [1]

While explicit synthetic routes for Milataxel are not detailed in available literature, optimization strategies can be extrapolated from taxane biosynthesis engineering:

  • Modular Pathway Engineering: Partitioning biosynthesis into upstream (isoprenoid precursor) and downstream (oxidation/glycosylation) modules, as demonstrated for taxadiene production in E. coli (yield: 1.02 g/L) [7]
  • CYP450 Optimization: Taxadien-5α-hydroxylase (CYP725A4) activity enhancement via:
  • Codon optimization
  • Electron transfer partner co-expression
  • Directed evolution for catalytic efficiency [3]
  • Bioprocess Control: In Saccharomyces cerevisiae platforms, dissolved oxygen tension and pH control significantly improved oxygenated taxane titers (78 mg/L, 2.7× increase) [3]

For Milataxel, chemoenzymatic synthesis could merge fermentation-derived baccatin III with chemical coupling to the advanced side chain, leveraging engineered S. cerevisiae strains optimized for oxygenated taxane production [3] [7].

Physicochemical Properties and Solubility Profiles

Milataxel shares the extreme hydrophobicity characteristic of taxanes (logP >3), limiting its aqueous solubility (<0.01 mg/mL). Key physicochemical parameters include:

  • Molecular weight: 853.905 g/mol
  • Melting point: Undocumented (predicted >150°C based on structural analogs)
  • Ionizable groups: None (pKa <2 for carboxyl groups) [1] [4]

To overcome solubility limitations, advanced formulation strategies have been explored for taxanes:

  • Polymeric Micelles: PEG-b-PCL micelles solubilize paclitaxel prodrugs (>5 mg/mL) via core encapsulation. Analogous systems could benefit Milataxel [4]
  • Liposomal Nanoparticles: Cationic liposomes (DOTAP/DOPC) solubilize paclitaxel below its 3 mol% membrane solubility threshold. Milataxel’s higher hydrophobicity may reduce this threshold further [8]
  • Prodrug Derivatization: 7′-hexanoyl paclitaxel prodrug (PAX7′C6) showed 17–22% w/w loading in micelles and sustained release (t₁/₂>3 days). Milataxel’s C7 propionyl group offers a similar derivatization site [4]

Table 2: Solubility Regimes for Taxanes in Delivery Systems

FormulationSolubility LimitRelease KineticsStability
Cremophor EL/Ethanol~0.3–0.5 mg/mLRapidHypersensitivity risk
PEG-b-PCL Micelles>5 mg/mL (prodrug)t₁/₂ >3 daysHigh colloidal stability
Cationic Liposomes<3 mol% in membraneHours to daysPTXL crystallization >3 mol% [8]

Milataxel’s furan-Boc side chain may alter crystallization kinetics compared to paclitaxel, potentially allowing higher liposomal loading prior to phase separation. However, this requires empirical validation given the critical impact of membrane composition on drug retention [8].

Properties

CAS Number

393101-41-2

Product Name

Milataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C44H55NO16

Molecular Weight

853.9

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

XIVMHSNIQAICTR-DMUFGCTNSA-N

SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MAC-321; MAC 321; MAC321; TL-139; TL-139; TL-139; Milataxel

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.